tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy(oxazol-2-yl)methyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrrolidine ring, followed by the introduction of the oxazole moiety and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological probe. Its unique structure and reactivity profile make it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and oxazole ring can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to bind to specific proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate include:
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both the hydroxy(oxazol-2-yl)methyl group and the tert-butyl ester provides a distinct reactivity profile and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 3-[hydroxy(1,3-oxazol-2-yl)methyl]pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-6-4-9(8-15)10(16)11-14-5-7-18-11/h5,7,9-10,16H,4,6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMDGHFOZBHLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C2=NC=CO2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101129422 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(hydroxy-2-oxazolylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101129422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-01-9 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(hydroxy-2-oxazolylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(hydroxy-2-oxazolylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101129422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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